2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
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Overview
Description
2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a versatile chemical compound with immense potential in scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a naphtho[2,1-d]thiazol-2-yl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various fields of study.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit chitin synthesis , suggesting that this compound may also target enzymes involved in chitin synthesis.
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it interacts with its targets by binding to the active sites of enzymes involved in chitin synthesis, thereby inhibiting their function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to chitin synthesis . Chitin is a crucial component of the cell walls of fungi and the exoskeletons of insects. By inhibiting chitin synthesis, this compound could potentially disrupt the structural integrity of these organisms, leading to their death .
Result of Action
Based on its potential role as a chitin synthesis inhibitor, it can be inferred that the compound may lead to structural disruption in organisms that rely on chitin for their structural integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds, substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides, are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides: These compounds share a similar core structure but differ in the substituents on the benzamide and thiazole rings.
2,4-disubstituted thiazoles: These compounds have similar thiazole rings but differ in the positions and types of substituents.
Uniqueness
2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is unique due to the presence of both methoxy groups and the naphtho[2,1-d]thiazol-2-yl moiety. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds. Its unique structure also contributes to its diverse range of applications in scientific research and industry.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-15-8-5-9-16(25-2)17(15)19(23)22-20-21-14-11-10-12-6-3-4-7-13(12)18(14)26-20/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTMWPRMLHOFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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